A Technical Guide to 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride (CAS 1183262-68-1): A Versatile Building Block for Medicinal Chemistry
A Technical Guide to 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride (CAS 1183262-68-1): A Versatile Building Block for Medicinal Chemistry
This document provides a comprehensive technical overview of 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride, a heterocyclic building block with significant potential for drug discovery and development. We will delve into its structural attributes, a plausible synthetic strategy, its chemical reactivity, and its application in constructing compound libraries targeting a range of therapeutic areas. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced intermediates for novel molecular design.
Core Compound Analysis: Physicochemical Properties
2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride is a bifunctional molecule. It features a benzoxazole core, a "privileged scaffold" in medicinal chemistry, and a highly reactive sulfonyl chloride group, which serves as a versatile handle for synthetic elaboration.[1][2][3] While extensive peer-reviewed literature on this specific molecule is not publicly available, its constituent parts are well-documented, allowing for a robust scientific profile to be constructed.[4]
Table 1: Physicochemical and Structural Data for 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride
| Property | Value | Source |
| CAS Number | 1183262-68-1 | |
| Molecular Formula | C₉H₈ClNO₃S | [4] |
| Molecular Weight | 245.68 g/mol | [4] |
| Monoisotopic Mass | 244.99135 Da | [4] |
| IUPAC Name | 2-ethyl-1,3-benzoxazole-5-sulfonyl chloride | [4] |
| SMILES | CCC1=NC2=C(O1)C=CC(=C2)S(=O)(=O)Cl | [4] |
| InChIKey | LKWUMIFXOVBJJM-UHFFFAOYSA-N | [4] |
| Predicted XlogP | 2.6 | [4] |
The Strategic Value of the Benzoxazole Scaffold
The benzoxazole heterocycle is a cornerstone in modern drug discovery, frequently found in molecules targeting a wide array of enzymes and receptors.[3] Its rigid, planar structure and ability to engage in key hydrogen bonding and π-stacking interactions make it an ideal foundation for designing potent and selective ligands.[3][5] Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, underscoring the strategic value of incorporating this moiety into a discovery program.[1][2][6]
Figure 2: Proposed two-step synthetic workflow for the target compound.
Protocol 1: Proposed Synthesis of 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride
Step A: Synthesis of 2-Ethyl-1,3-benzoxazole Intermediate
This step involves the classical condensation reaction between an o-aminophenol and a carboxylic acid, a well-established method for forming the benzoxazole ring. [7][8]
-
Reagent Preparation: To a round-bottom flask, add 2-aminophenol (1.0 eq) and propanoic acid (1.2 eq).
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Catalyst Addition: Add polyphosphoric acid (PPA) or another suitable dehydrating agent (e.g., Eaton's reagent) as the solvent and catalyst. The amount should be sufficient to ensure stirrability.
-
Reaction: Heat the mixture to 140-160 °C with vigorous stirring under a nitrogen atmosphere. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Causality: The high temperature and acidic catalyst are necessary to drive the dehydration and subsequent cyclization to form the stable aromatic benzoxazole ring system. [8]4. Workup: After completion, cool the reaction mixture and pour it carefully onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate or sodium hydroxide solution until the pH is ~7-8.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2-ethyl-1,3-benzoxazole can be purified by vacuum distillation or column chromatography. [9] Step B: Chlorosulfonation of the Benzoxazole Intermediate
This step introduces the sulfonyl chloride functional group onto the electron-rich benzene ring of the benzoxazole core.
-
Reaction Setup: Cool a flask containing chlorosulfonic acid (ClSO₃H, 5.0 eq) to 0 °C in an ice bath. Safety Note: Chlorosulfonic acid is highly corrosive and reacts violently with water. This procedure must be conducted in a fume hood with appropriate personal protective equipment.
-
Substrate Addition: Add the 2-ethyl-1,3-benzoxazole (1.0 eq) from Step A dropwise to the cooled chlorosulfonic acid, ensuring the internal temperature does not rise above 5-10 °C. Causality: The benzoxazole ring is the nucleophile in this electrophilic aromatic substitution. The electron-donating nature of the fused ring system directs the sulfonation primarily to the 5- and 7-positions. The 5-position is generally favored due to lesser steric hindrance.
-
Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Workup: Carefully pour the reaction mixture onto a large volume of crushed ice. A solid precipitate of the sulfonyl chloride product should form.
-
Isolation: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any residual acid. Dry the product under vacuum to yield 2-ethyl-1,3-benzoxazole-5-sulfonyl chloride. The product can be used directly or recrystallized if necessary.
Reactivity and Application in Library Synthesis
The primary utility of this compound lies in the reactivity of the sulfonyl chloride group. It is an excellent electrophile for reactions with a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages. This reaction is a cornerstone of medicinal chemistry, as the sulfonamide group is a key pharmacophore in numerous approved drugs.
Figure 3: General reaction scheme for creating a sulfonamide library.
Protocol 2: General Procedure for the Synthesis of N-Substituted-2-ethyl-1,3-benzoxazole-5-sulfonamides
This protocol provides a self-validating system for reliably synthesizing a library of novel sulfonamide derivatives.
-
Setup: In a dry flask under a nitrogen atmosphere, dissolve 2-ethyl-1,3-benzoxazole-5-sulfonyl chloride (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5 eq).
-
Nucleophile Addition: Add the desired primary or secondary amine (1.1 eq) dropwise to the solution.
-
Reaction: Stir the reaction at room temperature. Monitor for the disappearance of the starting sulfonyl chloride by TLC. Reactions are typically complete within 2-12 hours. Causality: The amine nucleophile attacks the electrophilic sulfur atom of the sulfonyl chloride. The tertiary amine base is essential to neutralize the hydrochloric acid (HCl) generated in situ, preventing the protonation of the amine nucleophile and driving the reaction towards the product.
-
Workup: Dilute the reaction mixture with the solvent. Wash sequentially with a mild acid (e.g., 1M HCl or saturated NH₄Cl) to remove excess base, followed by saturated sodium bicarbonate solution, and finally brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude sulfonamide can be purified by flash column chromatography on silica gel or by recrystallization to yield the final, pure compound.
Handling, Storage, and Safety
As with all sulfonyl chlorides, 2-ethyl-1,3-benzoxazole-5-sulfonyl chloride is sensitive to moisture and should be handled under anhydrous conditions. It is classified as a corrosive solid. [10]
-
Handling: Use in a well-ventilated fume hood. Wear appropriate PPE, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably in a desiccator under a nitrogen or argon atmosphere to prevent hydrolysis to the corresponding sulfonic acid.
Conclusion
2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride stands out as a high-potential building block for medicinal chemistry. It effectively combines the pharmacologically significant benzoxazole core with a reactive sulfonyl chloride handle, enabling the straightforward synthesis of diverse sulfonamide libraries. Its structured, predictable reactivity makes it an invaluable tool for scientists engaged in hit-to-lead optimization and the exploration of novel chemical space.
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